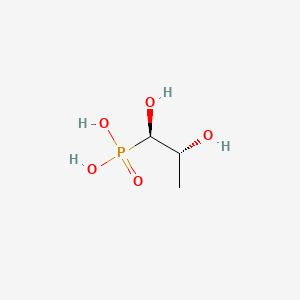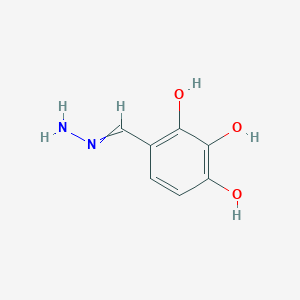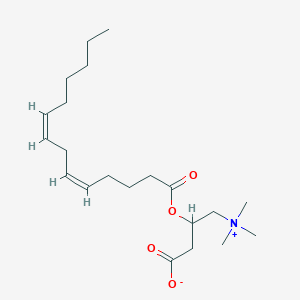
4-Chloro-4'-fluorobutyrophenone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-4’-fluorobutyrophenone-d4 is a deuterated derivative of 4-Chloro-4’-fluorobutyrophenone. This compound is often used in scientific research due to its unique properties, which include the presence of both chlorine and fluorine atoms on the phenyl ring, as well as a butyrophenone backbone. The deuterium atoms in the compound make it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy.
生化学分析
Biochemical Properties
It is known that the compound has been used as an intermediate in the synthesis of various pharmaceutical compounds . The specific enzymes, proteins, and other biomolecules it interacts with are not currently known.
Cellular Effects
It is known that the compound has been used in the synthesis of pharmaceutical compounds, suggesting that it may have some influence on cell function
Molecular Mechanism
It is known that the compound has been used in the synthesis of pharmaceutical compounds, suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
4-Chloro-4’-fluorobutyrophenone-d4 is known to darken in storage without any loss in purity This suggests that the compound is relatively stable over time
Metabolic Pathways
It is known that the compound is used as an intermediate in the synthesis of pharmaceutical compounds , suggesting that it may interact with certain enzymes or cofactors. The specific metabolic pathways it is involved in are not currently known.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-fluorobutyrophenone-d4 typically involves the following steps:
Starting Materials: The synthesis begins with 4-Chloro-4’-fluorobutyrophenone.
Deuteration: The hydrogen atoms in the butyrophenone backbone are replaced with deuterium atoms. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated solvents under specific reaction conditions.
Industrial Production Methods
Industrial production of 4-Chloro-4’-fluorobutyrophenone-d4 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
4-Chloro-4’-fluorobutyrophenone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenones depending on the nucleophile used.
科学的研究の応用
4-Chloro-4’-fluorobutyrophenone-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reference standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and in drug metabolism studies.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-4’-fluorobutyrophenone-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound provide unique insights into reaction mechanisms and molecular interactions. The compound can act as a probe in NMR studies, allowing researchers to investigate the dynamics and structure of complex molecules.
類似化合物との比較
Similar Compounds
4-Chloro-4’-fluorobutyrophenone: The non-deuterated version of the compound.
4-Chloro-4’-hydroxybutyrophenone: A hydroxylated derivative.
4-Chloro-4’-methoxybutyrophenone: A methoxylated derivative.
Uniqueness
4-Chloro-4’-fluorobutyrophenone-d4 is unique due to the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium atoms provide enhanced stability and allow for detailed studies of molecular interactions and reaction mechanisms.
特性
CAS番号 |
1814904-27-2 |
|---|---|
分子式 |
C₁₀H₆D₄ClFO |
分子量 |
204.66 |
同義語 |
4-Chloro-1-(4-fluorophenyl-2,3,5,6-d4)-1-butanone; 1-Chloro-4-(4-fluorophenyl-2,3,5,6-d4)-4-oxobutane; 3-(4-Fluorobenzoyl-2,3,5,6-d4)propyl Chloride; 3-(4-Fluorophenylcarbonyl)-1-chloropropane-d4; 3-(p-Fluorobenzoyl)propyl-d4 Chloride; 3-Chloropropyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)

